4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine
CAS No.:
Cat. No.: VC1724430
Molecular Formula: C19H18N4O
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N4O |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 4-(5,6-diphenyl-1,2,4-triazin-3-yl)morpholine |
| Standard InChI | InChI=1S/C19H18N4O/c1-3-7-15(8-4-1)17-18(16-9-5-2-6-10-16)21-22-19(20-17)23-11-13-24-14-12-23/h1-10H,11-14H2 |
| Standard InChI Key | XAYFWWVZSYKDIS-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | C1COCCN1C2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structure
Molecular Characteristics
4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine is classified as a tertiary amino compound and a dialkylarylamine. It belongs to the broader category of organonitrogen compounds, which play significant roles in various biochemical and pharmaceutical applications. The compound features a 1,2,4-triazine heterocyclic core, with two phenyl substituents at positions 5 and 6, and a morpholine group attached at position 3.
Chemical Identifiers
The compound is registered in multiple chemical databases with the following identifiers:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O |
| Molecular Weight | 318.4 g/mol |
| SMILES Notation | c1ccc(-c2nnc(N3CCOCC3)nc2-c2ccccc2)cc1 |
| InChIKey | XAYFWWVZSYKDIS-UHFFFAOYSA-N |
| PubChem CID | 2842253 |
| LogP | 3.04 |
Table 1: Chemical identifiers of 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine
Physical and Chemical Properties
Structural Features
The 1,2,4-triazine ring in this compound serves as an electron-deficient heterocycle, making it susceptible to nucleophilic substitution reactions. The presence of two phenyl groups at the 5 and 6 positions contributes to the compound's hydrophobicity, while the morpholine group at position 3 introduces a more hydrophilic element, potentially enhancing the compound's solubility in polar solvents .
Spectroscopic Properties
While specific spectroscopic data for 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine is limited in the available literature, X-ray crystallographic analysis has been performed on this compound, confirming its structural arrangement . The characterization of similar compounds typically involves techniques such as:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass spectrometry
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Infrared spectroscopy
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X-ray diffraction analysis
These methods collectively provide comprehensive structural confirmation for 1,2,4-triazine derivatives.
Synthesis Methods
Conventional Synthetic Routes
The synthesis of 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine can be approached through various methods based on documented syntheses of similar compounds. One potential route involves nucleophilic substitution reactions on the 1,2,4-triazine scaffold.
The synthesis of related 5-(aryl/alkyl)amino-1,2,4-triazines has been reported through solvent-free conditions, which could potentially be adapted for the synthesis of 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine . This method involves:
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Formation of the 5,6-diphenyl-1,2,4-triazine core
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Nucleophilic substitution with morpholine at position 3
Green Synthesis Approaches
Recent advancements in green chemistry have led to the development of environmentally friendly methods for synthesizing 1,2,4-triazine derivatives. A solvent-free synthesis approach has been documented for similar compounds, offering several advantages :
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Elimination of organic solvents
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Reduced waste production
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Higher atom economy
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Operational simplicity
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Lower E-factor (environmental impact factor)
These solvent-free conditions typically involve direct reactions between the triazine precursor and the morpholine component without additional solvents or with minimal catalyst use .
Reaction Mechanism
Nucleophilic Substitution
The formation of 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine likely proceeds through a nucleophilic substitution mechanism. Based on studies of similar compounds, the reaction pathway can be described as follows:
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The electron-deficient 1,2,4-triazine ring undergoes nucleophilic attack by the nitrogen atom of morpholine
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Formation of a resonance-stabilized intermediate
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Elimination of the leaving group (such as chloride or cyano group)
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Formation of the final 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine product
This mechanism is supported by studies on related compounds where the nucleophilic ipso-substitution into the triazine aromatic ring is facilitated by electron-withdrawing groups that create electron deficiency in the ring .
Structural Characterization
X-ray Crystallography
| Structural Feature | Effect on Activity |
|---|---|
| Indole substitution at position 3 | Enhances potency as GPR84 antagonist |
| Aryl substituents at positions 5 and 6 | Size-dependent activity; smaller substituents generally preferred |
| Morpholine substitution | Improves solubility and pharmacokinetic properties |
Table 2: Structure-activity relationships observed in related 1,2,4-triazine derivatives
Drug Metabolism and Pharmacokinetics
Coordination Chemistry
Metal Complex Formation
Related 5,6-diphenyl-1,2,4-triazine derivatives have demonstrated the ability to form complexes with metal ions. Research has shown that 3-hydrazino-5,6-diphenyl-1,2,4-triazine, which shares the diphenyl triazine core with our compound of interest, can form novel hydrazone ligands that coordinate with Cu(II) and Zn(II) metal ions .
These metal complexes exhibit various structural geometries:
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Cu(II) complexes typically form octahedral structures
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Zn(II) complexes generally adopt tetrahedral arrangements
The coordination typically occurs through nitrogen atoms in the triazine ring, highlighting the potential of 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine to serve as a ligand in coordination chemistry applications .
Future Research Directions
Synthetic Optimization
Future research on 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine could focus on:
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of catalytic approaches to improve reaction yields
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Investigation of one-pot synthesis strategies to reduce the number of isolation and purification steps
Biological Evaluation
Given the biological activities observed in related compounds, comprehensive biological evaluation of 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)morpholine could explore:
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Potential antimicrobial and antiparasitic activities
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Anti-inflammatory properties through GPR84 antagonism
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Structure modifications to enhance specific biological activities
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Detailed pharmacokinetic and pharmacodynamic studies
Material Science Applications
The ability of related compounds to form metal complexes suggests potential applications in material science:
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Development of metal-organic frameworks
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Creation of novel catalytic systems
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Design of sensing materials for metal ion detection
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Investigation of photophysical properties for potential optoelectronic applications
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